

1H-indole-2-carboxylic acid solubility in DMSO

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Compound of Interest

Compound Name: 1H-indole-2-carboxylic acid

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An In-Depth Technical Guide to the Solubility of **1H-Indole-2-Carboxylic Acid** in Dimethyl Sulfoxide (DMSO)

Introduction

1H-Indole-2-carboxylic acid (ICA) is an aromatic heterocyclic compound featuring a fused bicyclic structure of a benzene and a pyrrole ring, with a carboxylic acid group at the second position.[1] This indole core is a prevalent structural motif in numerous biologically active molecules, making ICA a valuable building block in organic synthesis and a subject of interest in drug discovery.[1] Its applications are explored in various therapeutic areas, including as an antiviral agent against HIV-1 integrase and in the study of neurological diseases due to its role as a competitive antagonist at the glycine site of the NMDA receptor.[2]

The solubility of a compound is a critical physicochemical property that significantly influences its handling, formulation, and application in research and development. For compounds like ICA with limited aqueous solubility, organic solvents such as dimethyl sulfoxide (DMSO) are indispensable for preparing stock solutions for biological screening and in vitro assays.[1] This guide provides a comprehensive overview of the solubility of **1H-indole-2-carboxylic acid** in DMSO, detailing quantitative data, experimental protocols for solubility determination, and the molecular interactions governing its dissolution.

Quantitative Solubility Data

Dimethyl sulfoxide is recognized as a highly effective solvent for **1H-indole-2-carboxylic acid**. [1] The reported solubility values exhibit some variation, which can be attributed to differences



in experimental methods (e.g., equilibrium vs. kinetic solubility), the purity of the compound, and the specific conditions of the DMSO used (e.g., anhydrous vs. hygroscopic).

Parameter	Value	Conditions	Source
Equilibrium Solubility	32.0 - 32.23 mg/mL	25°C	
Maximum Stock Concentration	100 mg/mL	Ultrasonic assistance may be required.	
Formulation Solubility	≥ 2.5 mg/mL	In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.	

Note: Hygroscopic DMSO can significantly impact the solubility of the product; using newly opened DMSO is recommended for achieving maximum solubility.

Molecular Interactions and Factors Influencing Solubility

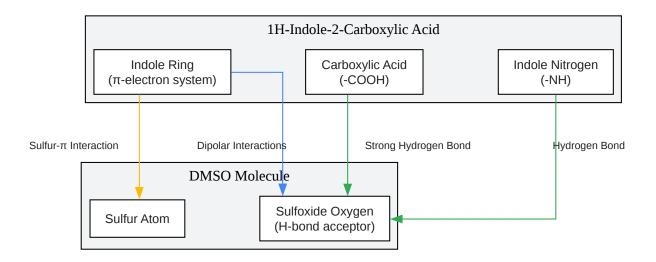
The high solubility of **1H-indole-2-carboxylic acid** in DMSO is a result of favorable intermolecular interactions between the solute and the solvent. DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor.

Key interactions include:

- Hydrogen Bonding: The oxygen atom of the sulfoxide group in DMSO acts as a potent hydrogen bond acceptor for the acidic proton of the carboxylic acid group and the proton on the indole nitrogen.
- Dipolar Interactions: The polar nature of both the indole ring system and the carboxylic acid group allows for strong dipolar interactions with the highly polar DMSO molecules.
- Sulfur- π Interactions: The sulfur atom in DMSO can engage in favorable interactions with the π -electron system of the indole ring.



These combined interactions effectively overcome the crystal lattice energy of solid ICA, allowing it to dissolve readily.



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Figure 1. Key intermolecular interactions between 1H-indole-2-carboxylic acid and DMSO.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental results. Several standard methods are employed, each with specific applications.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under specific conditions.

Methodology:

 Preparation: Add an excess amount of solid 1H-indole-2-carboxylic acid to a microcentrifuge tube or vial.



- Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL).
- Equilibration: Seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the resulting suspension at high speed to pellet the excess, undissolved solid.
- Filtration: Carefully collect the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining solid particulates.
- Analysis: Dilute the clear, filtered solution with an appropriate solvent to bring the concentration into the linear range of an analytical instrument (e.g., HPLC-UV or LC-MS).
- Quantification: Analyze the diluted sample and calculate the concentration by comparing its response (e.g., peak area) to a calibration curve generated from a known analytical standard. The original solubility is then calculated by applying the dilution factor.



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Figure 2. Workflow for equilibrium solubility determination using the shake-flask method.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer.

Methodology:

 Stock Solution: Prepare a high-concentration stock solution of the test compound in pure DMSO (e.g., 10 or 20 mM).



- Dispensing: Dispense the DMSO stock solution into a microplate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).
- Precipitation Monitoring: Monitor the solution for the appearance of a precipitate, which causes turbidity or opalescence.
- Measurement: Measure the turbidity using a microplate reader (nephelometer) at a specific wavelength (e.g., 620 nm).
- Data Analysis: The concentration at which a significant increase in absorbance/turbidity is observed compared to a blank (buffer with DMSO) is defined as the kinetic solubility.

NMR-Based Solubility Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy offers a precise method for determining the concentration of a compound in solution, making it suitable for solubility measurement.

Methodology:

- Sample Preparation: Prepare a series of solutions with a targeted concentration (e.g., 1 mM)
 in deuterated DMSO (DMSO-d6). The samples are typically shaken vigorously and left to
 equilibrate.
- NMR Acquisition: Acquire a 1H NMR spectrum for each sample.
- Quantification: Determine the exact concentration by integrating the NMR peaks and comparing them to a reference spectrum of a known internal standard (e.g., isoleucine) using methods like PULCON (Pulse Length based Concentration determination). The highest concentration that forms a clear solution is reported as the solubility.

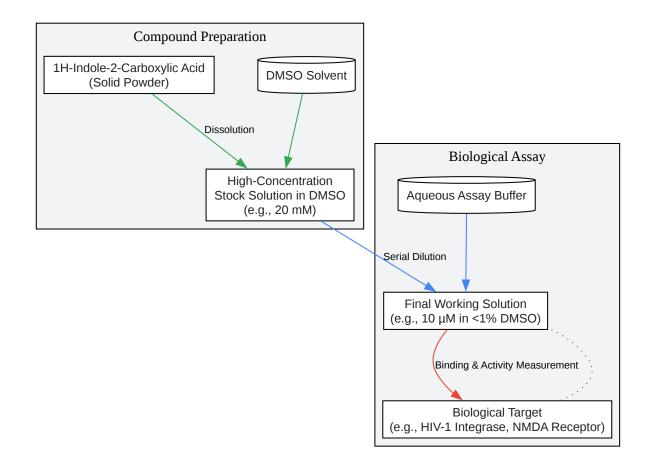
Application in Drug Discovery and Research

The ability to dissolve **1H-indole-2-carboxylic acid** in DMSO at high concentrations is fundamental to its use in biological research.

 High-Throughput Screening (HTS): For screening large compound libraries, compounds are typically stored as 10-20 mM stock solutions in DMSO. The high solubility of ICA in DMSO facilitates its inclusion in such screening campaigns.



 In Vitro Assays: In studies investigating ICA's activity as an HIV-1 integrase inhibitor or an NMDA receptor antagonist, DMSO stock solutions are diluted into aqueous assay buffers to achieve the desired final concentrations for testing. The initial dissolution in DMSO is a critical first step to ensure the compound is available in a monomeric state for interaction with its biological target.



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